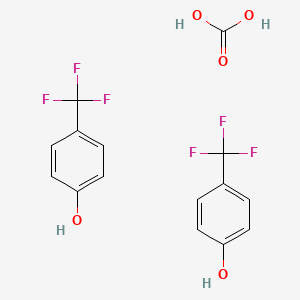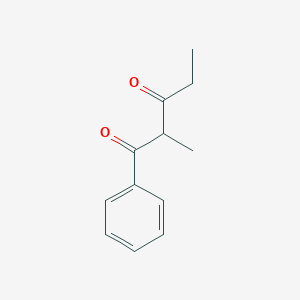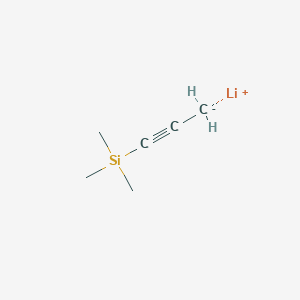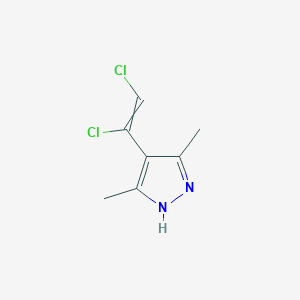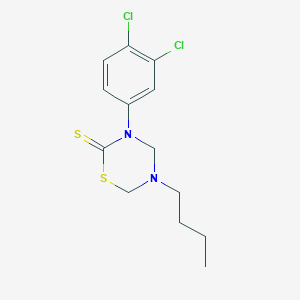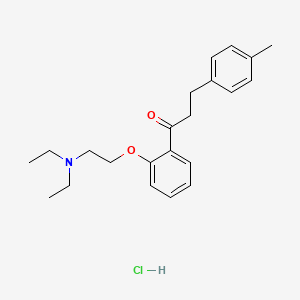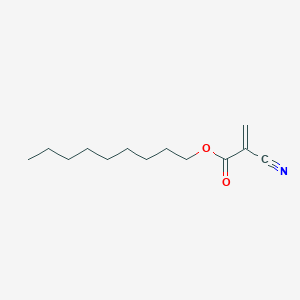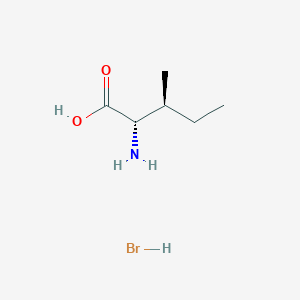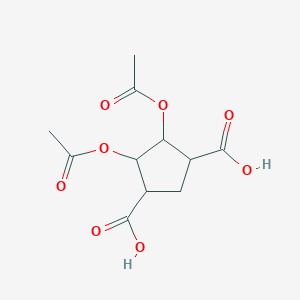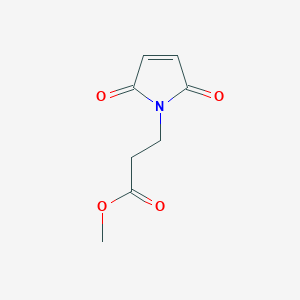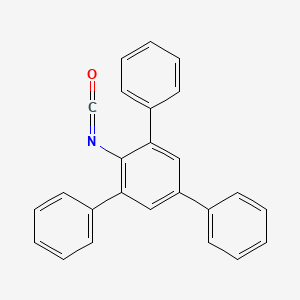
2-Isocyanato-1,3,5-triphenylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isocyanato-1,3,5-triphenylbenzene is an organic compound with the molecular formula C21H13NO It is a derivative of 1,3,5-triphenylbenzene, where an isocyanate group (-N=C=O) is attached to one of the phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyanato-1,3,5-triphenylbenzene typically involves the reaction of 1,3,5-triphenylbenzene with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which subsequently undergoes cyclization to form the isocyanate group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Isocyanato-1,3,5-triphenylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Cycloaddition Reactions: It can participate in cycloaddition reactions with compounds containing multiple bonds, leading to the formation of heterocyclic compounds.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas under mild conditions.
Alcohols: React with the isocyanate group to form carbamates, typically requiring a catalyst.
Thiols: React with the isocyanate group to form thiocarbamates, often under basic conditions.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
2-Isocyanato-1,3,5-triphenylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in the development of bioactive compounds and drug delivery systems.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Isocyanato-1,3,5-triphenylbenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the reacting nucleophile .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Triphenylbenzene: The parent compound without the isocyanate group.
1,3,5-Tris(4-nitrophenyl)benzene: A derivative with nitro groups instead of the isocyanate group.
1,3,5-Tris(4-aminophenyl)benzene: A derivative with amino groups.
Uniqueness: 2-Isocyanato-1,3,5-triphenylbenzene is unique due to the presence of the reactive isocyanate group, which imparts distinct chemical reactivity and potential for forming a wide range of derivatives. This makes it a valuable compound for various synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
14617-27-7 |
|---|---|
Molekularformel |
C25H17NO |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
2-isocyanato-1,3,5-triphenylbenzene |
InChI |
InChI=1S/C25H17NO/c27-18-26-25-23(20-12-6-2-7-13-20)16-22(19-10-4-1-5-11-19)17-24(25)21-14-8-3-9-15-21/h1-17H |
InChI-Schlüssel |
CCMMXDLXGFMMMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)N=C=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


